![molecular formula C40H40Br2N2O4 B2387183 5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone CAS No. 209111-67-1](/img/structure/B2387183.png)
5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Application in Organic Semiconductors
- Field : Material Science
- Summary : Organic semiconductors have been intensely studied for their interesting optical properties . These materials have various applications such as gas sensors, film transistors, and photovoltaic cells .
- Methods : Thin films of these compounds are prepared by thermal evaporation technique . The structural properties of these films are determined by X-ray diffraction and scanning electron microscopy .
- Results : The optical band gap of the samples is decreased with the increase of annealing temperatures due to the increasing of the π-dislocation . The values of the optical susceptibility were found to be annealing dependence .
Application in Organic Field-Effect Transistors (OFETs)
- Field : Electronics
- Summary : Perylenebis(dicarboximide)s (PDIs) can be used as n-type materials for organic field-effect transistors (OFETs) .
- Results : High electron transporting character .
Application in Organic Phototransistors (OPTs)
- Field : Optoelectronics
- Summary : Organic phototransistors (OPTs) are devices that convert light into electrical signals . They are used in various applications such as photodetectors, image sensors, and optical communication systems .
- Results : The compound exhibits good optical properties, making it a suitable candidate for use in solution-processed organic phototransistors (OPTs) .
Application in Organic Photovoltaics (OPVs)
- Field : Renewable Energy
- Summary : Organic photovoltaics (OPVs) are a type of solar cell that uses organic materials to absorb light and convert it into electricity .
- Results : The compound is an excellent candidate as an electron accepting building block for organic photovoltaics (OPVs) .
Application in Organic Light Emitting Diodes (OLEDs)
- Field : Optoelectronics
- Summary : Quinoline derivatives, which are characterized by their nonlinear optical properties, have great potential application in the field of organic light emitting diodes (OLEDs) .
Application in Gas Sensors
properties
IUPAC Name |
11,22-dibromo-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40Br2N2O4/c1-3-5-7-9-11-13-19-43-37(45)25-17-15-23-34-30(42)22-28-32-26(38(46)44(40(28)48)20-14-12-10-8-6-4-2)18-16-24(36(32)34)33-29(41)21-27(39(43)47)31(25)35(23)33/h15-18,21-22H,3-14,19-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVLXCZVJSJPFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CCCCCCCC)Br)Br)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40Br2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,4R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2387101.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2387102.png)
![2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2387103.png)
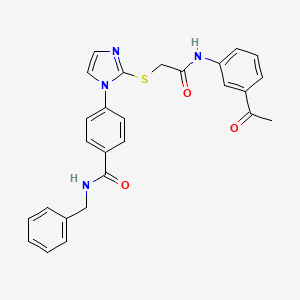
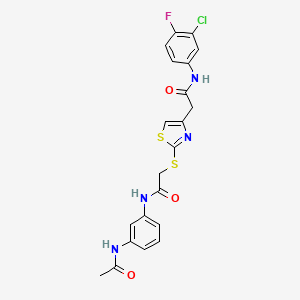
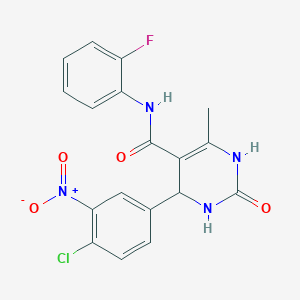
![tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2387112.png)
![N-(3-chlorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2387113.png)
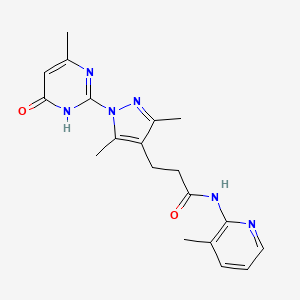
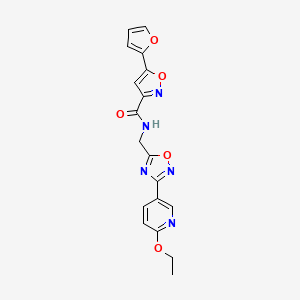
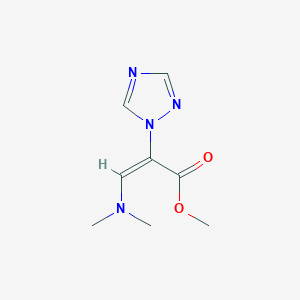
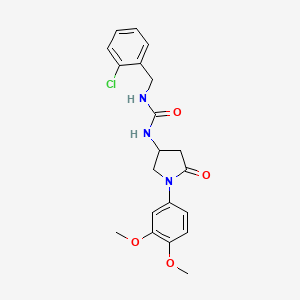
![2-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2387121.png)
![4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2387122.png)